Sodium bismuth tartrate

Beschreibung

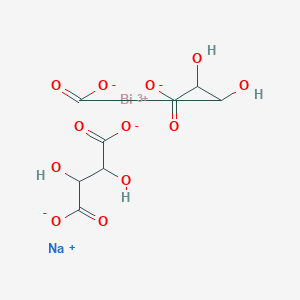

Structure

2D Structure

Eigenschaften

CAS-Nummer |

31586-77-3 |

|---|---|

Molekularformel |

C4H2BiNaO6 |

Molekulargewicht |

378.02 g/mol |

IUPAC-Name |

bismuth;sodium;(2R,3R)-2,3-dioxidobutanedioate |

InChI |

InChI=1S/C4H4O6.Bi.Na/c5-1(3(7)8)2(6)4(9)10;;/h1-2H,(H,7,8)(H,9,10);;/q-2;+3;+1/p-2/t1-,2-;;/m1../s1 |

InChI-Schlüssel |

YPQBHUDKOKUINZ-OLXYHTOASA-L |

SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.[Na+].[Bi+3] |

Isomerische SMILES |

[C@@H]([C@H](C(=O)[O-])[O-])(C(=O)[O-])[O-].[Na+].[Bi+3] |

Kanonische SMILES |

C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].[Na+].[Bi+3] |

Reinheit |

> 95% |

Menge |

Milligrams-Grams |

Synonyme |

2,3-dihydroxy-butanedioicaci(r-(r*,r*))-butanedioicacibismuthsodiumsalt; tartaricacid,bismuthsodiumsalt; Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, bismuth sodium salt |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Preparative Routes for Sodium Bismuth Tartrate

Conventional Precipitation and Sol-Gel Synthesis Approaches

Conventional precipitation is a widely employed technique for the synthesis of sodium bismuth tartrate. smolecule.com This method relies on the reaction of soluble bismuth salts with tartrate salts in a solution, leading to the precipitation of the desired product. Sol-gel synthesis, another common approach, offers good control over the product's homogeneity and morphology. rsc.org

Synthesis from Bismuth Salts and Tartrate Sources

The synthesis typically commences with a bismuth salt, most commonly bismuth(III) nitrate (B79036), which is dissolved in an acidic solution to prevent the premature precipitation of bismuth hydroxide (B78521). A solution containing a tartrate source, such as tartaric acid or a salt like sodium tartrate or Rochelle salt (potassium sodium tartrate), is then introduced. cohlife.org The reaction between the bismuth ions and tartrate ions leads to the formation of a bismuth tartrate complex, which can then be converted to this compound. researchgate.net

In some procedures, bismuth subnitrate is first dissolved in nitric acid. cohlife.org Subsequently, tartaric acid and a base, such as sodium bicarbonate or sodium hydroxide, are added to facilitate the formation of this compound. cohlife.org The resulting precipitate is then collected, washed to remove impurities, and dried. smolecule.com An older method describes the treatment of bismuth oxide with a warm solution of tartaric acid, followed by the addition of potassium tartrate and neutralization with sodium hydroxide. cohlife.org

Influence of Stoichiometry and Reaction Conditions on Product Formation

The stoichiometry of the reactants and the reaction conditions, including pH and temperature, are critical parameters that significantly impact the formation and properties of this compound. Precise control over these factors is essential to ensure the desired product is obtained with high purity and yield.

pH Control: The pH of the reaction mixture plays a crucial role in the synthesis. The deprotonation of tartaric acid, which is necessary for complexation with Bi³⁺, is pH-dependent. Maintaining a specific pH range is vital for stabilizing the resulting complex. For instance, some methods emphasize maintaining a pH between 2.2 and 2.3 during magma extraction to ensure the stability of the colloidal solution. Deviations from the optimal pH can lead to the formation of different intermediates or the precipitation of bismuth hydroxide.

Temperature Control: Temperature is another key factor. Certain historical methods specified conducting the reaction at temperatures below 15°C to favor the formation of tetra-bismuth tartrates over tri-bismuth derivatives. In contrast, some modern techniques may involve heating steps to ensure the complete dissolution of reagents or for pasteurization purposes.

Reactant Ratios: The molar ratio of the reactants influences the composition and stability of the final product. For example, a 1:1 molar ratio of bismuth hydroxide to tartaric acid was used in an early 20th-century method, while a different stoichiometry was employed in a later method to optimize colloidal stability. The ratio of tartrate ions to bismuth can also determine the type of bismuth tartrate complex formed. sibran.ru

Table 1: Influence of Reaction Parameters on this compound Synthesis

| Parameter | Condition | Outcome | Reference |

|---|---|---|---|

| pH | 2.2–2.3 | Stabilizes colloidal solution during magma extraction. | |

| 8.0–8.6 | Stabilizes tetra-bismuth tartrates in solution. | ||

| Temperature | <15°C | Favors formation of tetra-bismuth tartrate. | |

| 38°C | Prevents freezing and ensures reagent dissolution in a specific modern method. | ||

| Reactant Ratio | 1:1 (Bismuth hydroxide:Tartaric acid) | Achieved a 75.8% bismuth yield in a 1920 method. | |

| 1:0.86:1.19 (Bismuth subnitrate:Tartaric acid:Sodium bicarbonate by mass) | Optimized for colloidal stability in a 2004 method. | ||

| Tartrate ions to Bi(III) molar ratio ≥ 2 | Recommended for the synthesis of bismuth ditartrate. | sibran.ru |

Hydrothermal and Solvothermal Synthetic Techniques

Hydrothermal and solvothermal methods offer alternative routes for the synthesis of bismuth-based materials, including tartrate complexes. rsc.orgsibran.ru These techniques involve carrying out the reaction in a sealed vessel, such as an autoclave, at elevated temperatures and pressures. royalsocietypublishing.org This approach can facilitate the formation of well-crystallized products with controlled morphologies. royalsocietypublishing.orgjeeng.net

For instance, sodium bismuth titanate has been successfully synthesized using a hydrothermal method at temperatures around 200°C. jeeng.netresearchgate.net While this specific compound is different, the principles of hydrothermal synthesis can be applied to the preparation of this compound. The use of different solvents in solvothermal synthesis can also influence the size and morphology of the resulting particles. nju.edu.cn

Green Chemistry and Sustainable Synthetic Strategies for Bismuth Tartrates

In recent years, there has been a growing interest in developing more environmentally friendly, or "green," synthetic methods in chemistry. iwu.edu For bismuth compounds, this includes the use of less toxic reagents, milder reaction conditions, and solvent-free approaches. iwu.edu

Tartaric acid itself is considered an eco-friendly organic compound and has been used in the biogenic preparation of micro- and nano-structured materials. rsc.org Research has explored the use of tartaric acid to regulate the synthesis of bismuth-based materials, where tight control of alkalinity can lead to a variety of products. rsc.org Furthermore, the use of bismuth salts as catalysts in organic synthesis is considered a green chemistry approach due to the low toxicity and cost of most bismuth compounds. iwu.edu The development of synthetic routes that minimize waste and avoid hazardous substances is a key goal in the sustainable production of bismuth tartrates.

Purification and Isolation Strategies for High-Purity this compound

Obtaining high-purity this compound is crucial for its potential applications. Purification typically involves washing the precipitated product to remove unreacted starting materials, byproducts, and other impurities. smolecule.com

One common purification step is washing the precipitate with water. In some historical methods, alcohol (ethanol) was used to precipitate the sodium tetra-bismuth tartrate from the reaction mixture, which also serves as a washing step. google.com The precipitate is then filtered and washed repeatedly, sometimes with alcohol of varying concentrations, until the filtrate is neutral. google.com

For specific applications requiring a colloidal solution, a magma of bismuth sodium tartrate is first extracted and washed. google.com The pH of the wash liquor is monitored, and the washing process is repeated until the desired pH is achieved, ensuring the removal of excess acid. google.com The final product is then typically dried, often at room temperature or in an oven at a controlled temperature. smolecule.com

Control over Morphology and Particle Size during Synthesis

The ability to control the morphology and particle size of bismuth-based materials is important as these characteristics can significantly influence their properties and applications. rsc.org Various synthetic parameters can be adjusted to achieve this control.

The choice of synthesis method itself plays a significant role. For example, the sol-gel method is known for its ability to produce sub-micron metal oxide particles with a narrow particle size distribution. rsc.org In precipitation methods, factors such as the rate of addition of reagents, stirring speed, and the presence of dispersing agents can affect the particle size and aggregation. rsc.org

The use of complexing agents can also influence the morphology of the final product. For instance, in the sonochemical synthesis of bismuth sulfide (B99878) nanorods, using different complexing agents like ethylenediaminetetraacetic acid (EDTA) or sodium tartrate resulted in nanorods of different dimensions. nju.edu.cn Similarly, in the hydrothermal synthesis of other bismuth compounds, the use of surfactants and polymers can direct the growth of specific nanostructures. royalsocietypublishing.org The calcination temperature can also be a critical factor in determining the final particle size and morphology of the material. ugm.ac.id

Advanced Structural Elucidation and Spectroscopic Characterization of Sodium Bismuth Tartrate

X-ray Diffraction Studies for Crystal Structure Determination

X-ray diffraction (XRD) is a powerful, non-destructive technique that provides detailed information about the crystallographic structure, phase composition, and physical properties of crystalline materials. Both single-crystal and powder XRD methods have been employed to characterize sodium bismuth tartrate and related compounds.

Single-Crystal X-ray Diffraction for Atomic Arrangement and Coordination Geometry

Single-crystal X-ray diffraction (SCXRD) allows for the precise determination of the atomic arrangement within a crystal lattice. rigaku.com For tartrate compounds, SCXRD studies have revealed intricate coordination networks. For instance, in a new polymorphic modification of monobasic sodium tartrate monohydrate, the crystal structure was solved by X-ray diffraction, showing a triclinic symmetry. researchgate.net The coordination polyhedron of the sodium ion in this structure is a distorted pentagonal bipyramid, with interatomic distances ranging from 2.3804(9) to 2.6162(10) Å. researchgate.net Similarly, the crystal structure of sodium rubidium (+)-tartrate tetrahydrate was determined to be orthorhombic, consisting of alternating layers of metal coordination polyhedra and hydrogen-bonded tartrate-water networks. uu.nl

Table 1: Crystallographic Data for a Polymorphic Modification of Monobasic Sodium Tartrate Monohydrate researchgate.net

| Parameter | Value |

| Crystal system | Triclinic |

| Space group | P1 |

| a (Å) | 5.8613(2) |

| b (Å) | 6.2239(2) |

| c (Å) | 7.9734(3) |

| α (°) | 102.536(1) |

| β (°) | 108.826(1) |

| γ (°) | 99.419(1) |

| Volume (ų) | 258.91(2) |

| Z | 1 |

Powder X-ray Diffraction for Phase Identification and Crystalline Purity

Powder X-ray diffraction (PXRD) is an essential technique for identifying crystalline phases and assessing the purity of a sample. mdpi.com In the study of bismuth tartrates, PXRD is used to analyze the phase composition of synthesized materials. urfu.ruurfu.ru For instance, when bismuth nitrate (B79036) is treated with tartaric acid, the resulting products are studied by PXRD to understand their composition. urfu.ru The technique can also be used to monitor phase transformations, such as those occurring during the thermal decomposition of bismuth tartrates. urfu.ru

In the context of sodium bismuth titanate (NBT), a related complex perovskite, PXRD analysis at room temperature revealed a rhombohedral structure with the R3c space group. researchgate.net The diffraction patterns can confirm the formation of a pure perovskite phase and can be used to identify any secondary phases. researchgate.net For example, in the synthesis of bismuth sulfide (B99878) nanorods using sodium tartrate as a complexing agent, PXRD was used to characterize the final product. nju.edu.cn The technique is also crucial for verifying the homogeneity of solid solutions, as demonstrated in the case of halogenated bismuth(III) complexes. mdpi.com

Rietveld Refinement for Structural Parameter Elucidation

Rietveld refinement is a powerful method used to analyze powder diffraction data, allowing for the refinement of crystal structure parameters. This technique has been applied to complex bismuth-containing materials to obtain detailed structural information. For sodium bismuth titanate (NBT), a Rietveld refinement of X-ray diffraction data confirmed a good agreement between the calculated and observed patterns, solidifying the rhombohedral structure with the R3c space group. researchgate.net

In studies of co-substituted bismuth ferrite, Rietveld refinement of XRD patterns was used for structural analysis. ncl.res.in This method can reveal subtle structural changes, such as variations in lattice parameters upon doping. For example, in Ba-doped NBT, Rietveld refinement showed an increase in the unit cell volume, which was attributed to the larger ionic radius of Ba²⁺ compared to Na⁺ and Bi³⁺. researchgate.net Similarly, in studies of NBT ceramics, Rietveld refinement provided detailed information on the crystal structure and the impact of different synthesis conditions. researchgate.netimim.pl The method has also been instrumental in solving the structure of new polar phases in NBT-based materials using a combination of synchrotron X-ray and neutron diffraction data. grafiati.com

Vibrational Spectroscopic Methodologies

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule. These techniques are complementary and have been used to characterize this compound and related compounds.

Infrared (IR) Spectroscopy for Functional Group and Bonding Analysis

Infrared (IR) spectroscopy is a widely used technique to identify functional groups present in a molecule by measuring the absorption of infrared radiation. athabascau.ca In the analysis of bismuth tartrates, IR spectroscopy is crucial for confirming the coordination of the tartrate ligand to the bismuth ion. urfu.ru The IR spectrum of a bismuth tartrate compound shows characteristic bands that differ from those of free tartaric acid. urfu.ruresearchgate.net

The absence of the C=O stretching vibration bands, typically seen around 1720-1740 cm⁻¹ for the carboxylic acid groups of tartaric acid, and the appearance of bands in the regions of ~1550–1610 cm⁻¹ and ~1300–1400 cm⁻¹ indicate the formation of a deprotonated tartrate anion coordinated to the metal center. urfu.ruresearchgate.net Specifically, these bands correspond to the asymmetric and symmetric valence vibrations of the ionized COO⁻ groups. urfu.ru A broad band around 3400 cm⁻¹ is attributed to the O-H stretching vibrations of water molecules and hydroxyl groups of the tartrate ion involved in hydrogen bonding. urfu.ru The presence of weak, broad bands at lower frequencies, such as 470 cm⁻¹, can be assigned to the Bi-O bond vibrations. urfu.ru

Table 2: Key IR Absorption Bands for Bismuth Tartrate and Tartaric Acid urfu.ruresearchgate.net

| Functional Group | Tartaric Acid (cm⁻¹) | Bismuth Tartrate (cm⁻¹) | Assignment |

| O-H (Carboxyl) | 3206, 3112 | Absent | O-H stretching |

| C=O (Carboxyl) | 1740, 1720 | Absent | C=O stretching |

| COO⁻ (asymmetric) | Absent | ~1590 | Asymmetric stretching of carboxylate |

| COO⁻ (symmetric) | Absent | ~1390 | Symmetric stretching of carboxylate |

| O-H (Water/Hydroxyl) | - | ~3400 (broad) | O-H stretching |

| Bi-O | - | ~470 | Bismuth-Oxygen (B8504807) stretching |

Raman Spectroscopy for Complementary Vibrational Mode Assignment

Raman spectroscopy provides complementary information to IR spectroscopy, as it is based on the scattering of light rather than absorption. In the study of bismuth(III) DL-tartrate, both IR and Raman spectroscopy were used to investigate the products. urfu.ru The spectra of the salt showed bands corresponding to C-H stretching vibrations at 2972 and 2923 cm⁻¹ in the Raman spectrum. urfu.ru The strong band at 1095 cm⁻¹ in the IR spectrum, attributed to the ν(C-O) of alcohol groups, appears as a weak band at 1089 cm⁻¹ in the Raman spectrum. urfu.ru

In the analysis of sodium bismuth titanate (NBT) ceramics, Raman spectroscopy at room temperature revealed six vibrational modes. scielo.br The high mass of the bismuth atom suggests that the Bi-O band would be located at very low frequencies, which are not always observed under standard experimental conditions. scielo.br Raman spectroscopy is also used to characterize the carbon matrix in composite materials, such as bismuth-antimony alloys embedded in carbon, by identifying the characteristic D and G bands of carbon. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the structure of this compound in both solution and solid states. While detailed spectra for this compound are not extensively published, the application of NMR to analogous Bi(III) complexes provides significant insight into the expected analytical outcomes. rsc.orgmdpi.com By analyzing the chemical shifts, coupling constants, and relaxation times of atomic nuclei, primarily ¹H and ¹³C, researchers can map the molecular framework and understand the coordination environment of the bismuth ion.

In a typical analysis, the NMR spectrum of the tartrate ligand would be compared before and after complexation with Bi(III). Changes in the chemical shifts of the tartrate's protons and carbons would indicate the sites of coordination. For instance, studies on the binding of Bi(III) to cysteine-containing peptides show significant changes in the chemical shifts at the β-position of the cysteine residue, confirming binding through the sulfur atom. rsc.org A similar approach would reveal how the carboxyl and hydroxyl groups of the tartrate ligand interact with the bismuth center.

Table 1: Illustrative Application of NMR for Structural Analysis of Bismuth Complexes

| Nucleus | Analytical Focus | Expected Observation for this compound | Rationale |

|---|---|---|---|

| ¹H NMR | Ligand proton environment | Shift changes in methine (-CH) and hydroxyl (-OH) proton signals of the tartrate ligand upon complexation with bismuth. | The coordination of bismuth to the carboxyl and hydroxyl oxygen atoms alters the local electronic environment, deshielding or shielding the nearby protons. |

| ¹³C NMR | Carbon backbone structure | Significant shifts in the signals for the carboxyl (-COO) and hydroxyl-bearing (-CHOH) carbons of the tartrate ligand. | Direct involvement in coordination with the bismuth ion causes a substantial change in the electronic density around these carbon atoms. |

| Solid-State NMR | Polymorphism and non-soluble states | Broadened peaks that can distinguish between different crystalline forms or amorphous structures. | Provides structural information on the compound in its solid form, complementing data from X-ray diffraction. |

Ligand Conformation and Interaction Studies via NMR

NMR spectroscopy is particularly adept at detailing the conformation of the tartrate ligand and its dynamic interactions in solution. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of protons within the molecule, helping to establish the three-dimensional conformation of the tartrate ligand when bound to bismuth.

Furthermore, NMR is instrumental in studying ligand exchange kinetics. hku.hk For bismuth complexes, which can be labile, NMR can measure the rate at which ligands (like tartrate) exchange with other molecules in the solution. For example, ¹H-NMR experiments have been used to demonstrate that ranitidine (B14927) bismuth citrate (B86180) reacts with glutathione (B108866) in red blood cells, showcasing the power of NMR to monitor ligand exchange in complex biological environments. mdpi.com Such studies are crucial for understanding the stability and reactivity of the this compound complex.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is indispensable for determining the molecular weight of the this compound complex and for elucidating its structure through fragmentation analysis. The exact molecular formula of this compound can vary depending on the synthesis conditions, with proposed structures including C₄H₂BiNaO₆ (MW: 378.02 g/mol ) and C₈H₈BiNaO₁₂ (MW: 722.16 g/mol ). nih.govalfa-chemistry.com Mass spectrometry provides a direct method to verify the mass of the primary ions and resolve such discrepancies.

Soft ionization techniques like Electrospray Ionization (ESI-MS) and Fast Atom Bombardment (FAB-MS) are used to transfer the complex into the gas phase for analysis. ESI-MS has been effectively used to show that Bi(III) can bind to peptides like glutathione in various ratios (1:1, 1:2, 1:3), a principle that applies to determining the stoichiometry of the bismuth-tartrate complex. mdpi.com

A patent for a related colloidal bismuth tartrate compound details its analysis by FAB-MS, noting that decarboxylation (-CO₂) and dehydration (-H₂O) are common fragmentation patterns for carboxylic acids. google.com This provides a clear model for interpreting the fragmentation of this compound.

Table 2: Representative Fragmentation Analysis of a Bismuth Tartrate Complex via Mass Spectrometry

| Ion Type | Proposed Fragment | Key Fragmentation Pathway | Significance |

|---|---|---|---|

| Molecular Ion | [C₈H₈O₁₂BiNa]⁺ | Ionization of the parent complex | Confirms the molecular weight of the primary species in the sample. |

| Fragment Ion | [M - CO₂]⁺ | Decarboxylation | Indicates the presence of labile carboxyl groups, a key feature of the tartrate ligand. google.com |

| Fragment Ion | [M - H₂O]⁺ | Dehydration | Suggests the loss of water, likely from the hydroxyl groups of the tartrate or coordinated water molecules. google.com |

| Fragment Ion | [Bi(C₄H₄O₅)]⁺ | Loss of a tartrate fragment and sodium | Helps to identify the core bismuth-ligand structure. |

Data derived from fragmentation patterns described for analogous compounds. google.com

Thermal Analysis Techniques for Stability and Transformation Research

Thermal analysis techniques are critical for characterizing the thermal stability, decomposition, and phase transitions of this compound. By monitoring the material's properties as a function of temperature, these methods provide a detailed profile of its behavior when heated.

Thermogravimetric Analysis (TGA) for Decomposition Pathways

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. This technique is highly effective for quantifying the distinct stages of decomposition. For this compound, TGA can precisely identify and quantify events such as the loss of water of hydration and the subsequent breakdown of the organic tartrate ligand.

Research findings indicate a clear two-stage decomposition process for this compound:

Dehydration: A mass loss corresponding to water molecules occurs at approximately 100°C.

Ligand Decomposition: The breakdown of the tartrate ion itself takes place at a higher temperature range, typically between 240°C and 280°C.

This information is vital for determining the compound's thermal stability limits and for understanding the nature of its decomposition products.

Coordination Chemistry and Complexation Behavior of Bismuth with Tartrate Ligands

Elucidation of Bismuth Coordination Environments and Geometries

The coordination environment of the bismuth(III) ion in tartrate complexes is highly variable, influenced by factors such as pH, stoichiometry, and the presence of other coordinating species. The coordination number for Bi(III) can range from three to ten, leading to a variety of geometries that are often irregular. datapdf.com Common geometries for Bi(III) include trigonal pyramidal, trigonal bipyramidal, square-based pyramidal, and octahedral. rsc.org

In the solid state, bismuth tartrate complexes often exhibit polymeric structures. For instance, a two-dimensional (2D) bismuth(III) coordination polymer with the formula {[Bi(μ-C4H4O6)(NO3)(H2O)]·4H2O}∞ has been synthesized and characterized. researchgate.net In this structure, the bismuth center is coordinated by the tartrate ligand, a nitrate (B79036) ion, and a water molecule. researchgate.net The Bi(III) ions can be surrounded by varying numbers of oxygen atoms, forming coordination polyhedra such as BiO9 and BiO7, which then connect to form extended structures. researchgate.net The coordination sphere is often completed by oxygen atoms from both the carboxylate and hydroxyl groups of the tartrate ligand, forming a stable complex. vulcanchem.com

| Characteristic | Description | References |

|---|---|---|

| Typical Oxidation State | Bi(III) | researchgate.netvulcanchem.com |

| Coordination Number | Highly variable, ranging from 3 to 10. | datapdf.com |

| Common Geometries | Often irregular; includes trigonal pyramidal, trigonal bipyramidal, and octahedral. | datapdf.comrsc.org |

| Observed Polyhedra | BiO9 and BiO7 have been identified in related structures. | researchgate.net |

| Coordinating Atoms from Tartrate | Oxygen atoms from both carboxylate and hydroxyl groups. | vulcanchem.com |

Chelation Effects and Ligand Conformations within Tartrate Complexes

Tartrate is a multidentate ligand, meaning it can bind to a metal ion through multiple donor atoms simultaneously. researchgate.net This ability to form a chelate ring with the bismuth ion significantly enhances the stability of the resulting complex compared to coordination with monodentate ligands. The tartrate ligand typically acts as a bidentate chelating agent, utilizing its two carboxylate and two hydroxyl groups to bind the Bi(III) center. vulcanchem.com

Within these complexes, the tartrate ligand can adopt different conformations. Studies of related metal-succinate complexes, which also feature a four-carbon dicarboxylate backbone, have identified both trans and gauche conformations of the ligand within the crystal structure. researchgate.net This conformational flexibility allows the tartrate ligand to accommodate the specific geometric requirements of the bismuth coordination sphere and to participate in various coordination modes. researchgate.netdntb.gov.ua

pH-Dependent Complexation Equilibria and Speciation Studies

The formation and stability of bismuth tartrate complexes are profoundly dependent on the pH of the solution. The speciation—that is, the distribution of different complex forms in solution—changes dramatically with varying pH. Potentiometric studies have been employed to investigate these complexation equilibria and to determine the formation constants of the various species present. acs.orgacs.org

At very low pH, the complex may not form readily due to the protonation of the tartrate ligand. As the pH increases, the carboxylate and hydroxyl groups of tartaric acid deprotonate, facilitating complexation with Bi³⁺. Specific pH ranges are critical for the synthesis and stability of particular species. For example, a colloidal solution of bismuth sodium tartrate is stabilized at a critical pH of 2.2–2.3. In contrast, certain tetra-bismuth tartrate solutions have been found to be stable at a much higher pH range of 8.0–8.6. The rate of ligand exchange in related antimony(III) tartrate systems is also pH-dependent, being slower at lower pH values. datapdf.com This pH sensitivity is a crucial consideration in both the synthesis and the application of these compounds. nih.gov

Oligomerization and Polymerization Phenomena in Solution and Solid States

Bismuth(III) complexes, particularly with bridging ligands like carboxylates, have a strong tendency to form oligomers and polymers. rsc.org In the case of bismuth tartrate, this leads to the formation of coordination polymers in the solid state. researchgate.net A well-documented example is a 2D polymer where tartrate ligands bridge four different bismuth(III) ions, creating an infinite network. researchgate.net

This behavior is not unique to tartrate. Bismuth citrate (B86180) complexes can assemble into three-dimensional polymers, and bismuth subsalicylate also adopts a polymeric structure in its solid state. nih.govnih.gov The bridging capability of the tartrate ligand, using its multiple oxygen donor atoms, facilitates the connection of individual bismuth centers into extended one-, two-, or three-dimensional frameworks. researchgate.netresearchgate.net These polymeric structures are a defining feature of the solid-state chemistry of bismuth carboxylates.

Interactions with Other Metal Ions and Counterions

The coordination environment of bismuth tartrate can be influenced by the presence of other ions in the system. In biological contexts, bismuth ions are known to bind strongly to thiol groups in proteins, and they show a high affinity for metal-binding proteins such as transferrin and those involved in zinc and nickel homeostasis. patsnap.commdpi.com This suggests a potential for competitive binding and interaction between bismuth complexes and other metal ions for biological ligand sites. mdpi.com

Factors Influencing Coordination Modes of Tartrate (e.g., bridging vs. chelating)

The tartrate ligand exhibits versatile coordination behavior, acting as either a chelating agent to a single metal center or a bridging ligand between multiple metal centers. researchgate.netvulcanchem.com The specific mode adopted is influenced by several factors, including the metal-to-ligand ratio, the pH of the solution, and the steric and electronic properties of the bismuth center and any co-ligands.

| Coordination Mode | Description | References |

|---|---|---|

| Chelating | The tartrate ligand binds to a single Bi(III) ion through two or more donor atoms, forming a ring structure. This is often a bidentate interaction. | vulcanchem.commdpi.com |

| Bridging | The tartrate ligand links two or more Bi(III) ions, contributing to the formation of oligomeric or polymeric structures. It has been shown to bridge up to four Bi(III) centers. | researchgate.netresearchgate.netnih.gov |

Hydroxocarboxylate ligands like tartrate are well-recognized for their ability to adopt both bridging and chelating roles. researchgate.net In some structures, tartrate acts as a bidentate chelating agent, while in the formation of coordination polymers, it functions as a bridging ligand to create the extended network. researchgate.netvulcanchem.com This dual capability is fundamental to the rich structural chemistry of bismuth tartrate and related compounds. researchgate.net

Chemical Reactivity and Mechanistic Investigations of Sodium Bismuth Tartrate

Hydrolysis and Solvolysis Reaction Pathways in Aqueous and Non-Aqueous Media

The stability of sodium bismuth tartrate in solution is significantly influenced by the nature of the solvent and the pH of the medium. Bismuth(III) carboxylate complexes are known to be susceptible to hydrolysis, a reaction that can lead to the formation of various polynuclear bismuth oxido-clusters. rsc.org

In aqueous solutions, the bismuth-tartrate complex can undergo hydrolysis, particularly under conditions of varying pH. The aqueous solution of this compound is noted to be slightly alkaline. drugfuture.com However, studies on analogous bismuth(III) complexes with α-amino acids, which also feature carboxylate and hydroxyl-like coordination, demonstrate that these complexes are sensitive to moisture. researchgate.net When dissolved in aqueous solutions, these complexes tend to hydrolyze, leading to a decrease in pH (to between 2.5 and 5.0) over time. This suggests the release of the free carboxylic acid ligand and the concurrent formation of polynuclear bismuth oxido-clusters. rsc.org This process is favored at lower pH values, indicating that the stability of the bismuth-tartrate linkage is pH-dependent. rsc.org The general pathway involves the displacement of the tartrate ligand by water molecules, which can then lead to condensation reactions forming Bi-O-Bi bridges, characteristic of oxido-cluster formation. rsc.org

The solubility characteristics of this compound dictate its behavior in different media. It is soluble in water but insoluble in alcohol and other organic solvents. drugfuture.com This insolubility in non-aqueous, non-polar organic solvents limits solvolysis reactions in such media. In protic solvents like alcohols, where it is insoluble, heterogeneous reactions might occur at the surface, but extensive solvolysis is not expected due to the lack of dissolution. The primary reactive pathway in solution remains hydrolysis in aqueous environments.

Redox Chemistry and Oxidation State Transitions of Bismuth in Tartrate Complexes

The redox chemistry of bismuth is dominated by the +3 and +5 oxidation states, with the +3 state being significantly more stable and common. berkeley.edumdpi.com In this compound, bismuth is present in its typical +3 oxidation state (Bi(III)). americanelements.com The stability of the Bi(III) state is attributed to the inert pair effect, where the two electrons in the outermost 6s orbital are reluctant to participate in bonding. mdpi.comquora.com

While Bi(V) compounds exist, such as NaBiO₃ and BiF₅, the conversion of Bi(III) to Bi(V) requires strong oxidizing agents. mdpi.comwikipedia.org Conversely, the reduction of Bi(III) to lower oxidation states, including elemental bismuth (Bi(0)), can be achieved using appropriate reducing agents. The tartrate ligand itself can influence the redox potential of the Bi(III)/Bi(0) couple. The complexation stabilizes the Bi(III) ion in solution, preventing its precipitation as insoluble hydroxides in alkaline media, which is crucial for enabling redox reactions under these conditions. sapub.org

Recent research has explored the catalytic utility of bismuth redox cycling, including both the Bi(III)/Bi(V) and the less common Bi(I)/Bi(III) couples, to facilitate novel organic transformations. acs.orgnih.gov These cycles demonstrate that bismuth can be maneuvered between different oxidation states, although such transitions for the tartrate complex specifically, outside of definitive reduction or oxidation, are not extensively detailed in standard literature.

The reduction of the bismuth(III) tartrate complex to elemental bismuth provides a clear example of its electron transfer mechanism. In the well-known Nylander's test for reducing sugars like glucose, the bismuth tartrate complex is reduced in an alkaline medium. sapub.orgresearchgate.net The mechanism involves the following key steps:

Complexation: Bismuth subnitrate reacts with potassium sodium tartrate (Rochelle salt) to form a soluble bismuth tartrate complex. This prevents the precipitation of bismuth hydroxide (B78521) in the alkaline solution required for the reaction. sapub.org

Activation of Reducing Agent: The alkaline conditions deprotonate the glucose molecule to form a reactive enolate. sapub.org

Ligand Displacement and Reduction: The glucose enolate displaces a hydroxyl group linked to the complexed bismuth, forming an organometallic intermediate. A concerted mechanism follows where the glucose is oxidized to keto-glucose (D-glucosone), and the bismuth is reduced from Bi(III) to a transient Bi(I) state. researchgate.net

Bimolecular Electron Transfer: The final step involves a bimolecular reaction between two different bismuth(I) intermediates. This proceeds via a one-electron transfer to produce two atoms of elemental bismuth (Bi(0)), which appears as a black precipitate. sapub.orgresearchgate.net

Ligand Exchange and Substitution Reactions with Other Ligands

Ligand exchange, or substitution, is a fundamental reaction for complex ions where one ligand is replaced by another. chemguide.co.uk For this compound, the tartrate ligand, which is a bidentate or polydentate chelating agent, can be displaced by other competing ligands. The feasibility and rate of these reactions depend on several factors, including the relative coordinating strength and concentration of the incoming ligand, the stability of the initial bismuth-tartrate complex, and the reaction conditions (e.g., pH).

Bi(III) is classified as a borderline Lewis acid and is known to have a high affinity for oxygen, nitrogen, and sulfur donor ligands. mdpi.com This suggests that ligands containing these donor atoms can potentially displace the tartrate ligand. For example:

Anionic Ligands: Stronger chelating agents or a high concentration of simpler anionic ligands, such as chloride ions from concentrated hydrochloric acid, can lead to substitution. In many transition metal aqua complexes, water is readily replaced by chloride ions, often resulting in a change in coordination number and geometry due to the larger size of the chloride ion. chemguide.co.uk A similar principle would apply to the bismuth tartrate complex.

Neutral Ligands: Neutral ligands with strong donor atoms, like ammonia (B1221849) or amines (e.g., 1,10-phenanthroline), can also participate in exchange reactions, although the stability of the resulting complex would be a determining factor. researchgate.net

Biological Ligands: In biological systems, Bi(III) shows a strong affinity for the thiolate groups in amino acids like cysteine and proteins such as human serum transferrin. mdpi.compatsnap.com This implies that tartrate could be exchanged for sulfhydryl groups, a key interaction in the biological activity of bismuth compounds.

The kinetics of ligand exchange are also crucial. The choice of ligand in a bismuth complex is known to modulate its stability and ligand exchange kinetics. mdpi.com While specific kinetic studies on this compound are not widely available, the general principles of ligand substitution in metal complexes would apply.

Thermal Decomposition Mechanisms to Bismuth Oxides and Other Materials

The thermal decomposition of bismuth carboxylates, including tartrates, is a common method for synthesizing fine crystalline powders of bismuth oxides and other bismuth-based materials. urfu.ruchimicatechnoacta.ru The decomposition of this compound and related bismuth tartrate precursors proceeds through several distinct stages, which can be investigated using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Studies on the oxidative thermolysis of various bismuth tartrate precursors, such as BiC₄H₃O₆·H₂O and [Bi(NO₃)(C₄H₄O₆)]·3H₂O, provide insight into the decomposition pathway. urfu.ruresearchgate.net The process generally involves:

Dehydration: For hydrated precursors, the initial weight loss upon heating corresponds to the removal of water molecules. This typically occurs at around 100°C. researchgate.neturfu.ru

Decomposition of Tartrate Ligand: At higher temperatures, the tartrate anion itself decomposes. This is a complex process involving the breaking of C-C and C-O bonds and is accompanied by the release of H₂O and CO₂. urfu.ru This stage is marked by significant weight loss and strong exothermic effects, typically observed in the temperature range of 230–280°C. urfu.ruresearchgate.net

Formation of Intermediates: During the decomposition of the organic moiety, intermediate solid phases are often formed. A common intermediate is bismuth oxocarbonate ((BiO)₂CO₃). researchgate.neturfu.ru In some cases, the carbon from the tartrate ions can act as a reducing agent, leading to the transient formation of metallic bismuth. This metallic bismuth is then subsequently oxidized to bismuth oxide in an air or oxygen atmosphere. urfu.ru

Formation of Final Oxide: The final stage is the conversion of the intermediate phases into the stable bismuth(III) oxide (Bi₂O₃). The tetragonal β-Bi₂O₃ modification is frequently obtained from the decomposition of tartrate precursors at temperatures between 280°C and 300°C. urfu.ruurfu.ru

The precise temperatures and intermediate products can vary depending on the exact composition of the precursor and the heating atmosphere.

Table 1: Thermal Decomposition Stages of Bismuth Tartrate Precursors

| Temperature Range (°C) | Event | Products/Observations | Source(s) |

|---|---|---|---|

| ~100 | Dehydration | Removal of crystallization water | researchgate.net, urfu.ru |

| 230 - 280 | Decomposition/Oxidation of Tartrate Ion | Exothermic process; release of H₂O and CO₂ | urfu.ru, researchgate.net |

| 265 | Reduction of Bismuth | Transient formation of metallic Bi | urfu.ru |

| >265 | Oxidation of Bismuth | Oxidation of metallic Bi to Bi₂O₃ | urfu.ru |

| ~300 | Final Product Formation | Formation of β-Bi₂O₃ and (BiO)₂CO₃ composite | urfu.ru |

Catalytic Activities and Reaction Mechanisms in Specific Chemical Transformations (excluding biomedical)

Bismuth(III) compounds, valued for being relatively non-toxic and stable in air and moisture, are recognized as effective "green" catalysts for a range of organic syntheses. nih.govnih.gov Their catalytic nature is often attributed to their ability to act as Lewis acids. nih.govresearchgate.net While specific catalytic applications of this compound are not widely documented, the broader family of bismuth compounds, including oxides and salts derived from precursors like tartrates, demonstrates significant catalytic potential in non-biomedical transformations.

Lewis Acid Catalysis: Bismuth(III) salts catalyze various organic reactions, including cycloadditions, protection/deprotection reactions, and the synthesis of heterocyclic compounds. nih.gov The Bi(III) center can activate substrates such as aldehydes, olefins, and alkynes. researchgate.net

Photocatalysis: Inorganic bismuth materials, such as Bi₂O₃, BiVO₄, and Bi₂WO₆, which can be synthesized via the thermal decomposition of bismuth tartrate precursors, have emerged as promising photocatalysts. urfu.rumdpi.com They are used in reactions like C-H oxidation and radical addition to olefins under light irradiation. mdpi.com

Electrocatalysis: Bismuth-based materials derived from bismuth-tartrate complex intermediates have shown high selectivity and efficiency in the electrocatalytic reduction of oxygen to produce hydrogen peroxide (H₂O₂). rsc.org By controlling the alkalinity during the synthesis from a bismuth(III) nitrate (B79036) and tartaric acid precursor, materials with varying compositions (metallic Bi, oxides, hydroxides) and tunable performance could be produced. For instance, a material synthesized with a high sodium hydroxide to bismuth nitrate ratio showed a 96% selectivity for H₂O₂ production in 1 M KOH. rsc.org

Industrial Catalysis: An important industrial application of bismuth compounds is the use of bismuth phosphomolybdate as a catalyst in the synthesis of acrylonitrile (B1666552) from propylene (B89431) and ammonia, a key process in the manufacturing of acrylic fibers and plastics. berkeley.edu

The mechanism in Lewis acid catalysis typically involves the coordination of the bismuth center to a substrate (e.g., a carbonyl oxygen), which polarizes the substrate and makes it more susceptible to nucleophilic attack. In redox-based catalysis, such as electrocatalysis, the mechanism involves electron transfer at the catalyst surface, with the specific bismuth species (e.g., metallic Bi, Bi₂O₃) facilitating the desired transformation. rsc.org

Table 2: Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₄H₂BiNaO₆ |

| Bismuth(III) Oxide / Bismuth Trioxide | Bi₂O₃ |

| Bismuth Oxocarbonate | (BiO)₂CO₃ |

| Bismuth Subnitrate | Bi₅O(OH)₉(NO₃)₄ (approximate) |

| Potassium Sodium Tartrate (Rochelle Salt) | KNaC₄H₄O₆·4H₂O |

| Glucose | C₆H₁₂O₆ |

| Keto-glucose (D-glucosone) | C₆H₁₀O₆ |

| Water | H₂O |

| Carbon Dioxide | CO₂ |

| Ammonia | NH₃ |

| 1,10-Phenanthroline | C₁₂H₈N₂ |

| Cysteine | C₃H₇NO₂S |

| Hydrogen Peroxide | H₂O₂ |

| Sodium Hydroxide | NaOH |

| Bismuth(V) Fluoride | BiF₅ |

| Sodium Bismuthate | NaBiO₃ |

| Bismuth Phosphomolybdate | BiPMo₁₂O₄₀ (representative) |

| Acrylonitrile | C₃H₃N |

| Propylene | C₃H₆ |

| Bismuth Vanadate | BiVO₄ |

Theoretical and Computational Chemistry of Sodium Bismuth Tartrate

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, stemming from its electronic configuration. These methods solve approximations of the Schrödinger equation to determine molecular orbitals, electron density, and the nature of chemical bonds.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying metal complexes due to its balance of computational cost and accuracy. researchgate.netscilit.com DFT calculations can elucidate the optimized geometry, electronic structure, and bonding characteristics of sodium bismuth tartrate. For instance, studies on other Bi(III) complexes have successfully used DFT to determine stable geometries and vibrational properties, which show good agreement with experimental data. researchgate.net

A DFT approach to this compound would involve modeling the complex, likely a polymeric structure, and calculating key parameters. mdpi.com The choice of functional (e.g., B3LYP, CAM-B3LYP) and basis set is crucial, especially for a heavy element like bismuth, where relativistic effects must be considered, often through the use of effective core potentials (ECPs). mdpi.comresearchgate.net

| Vibrational Frequencies | Predicts the infrared (IR) and Raman spectra, which can be compared with experimental spectra to validate the computed structure. mpg.de |

By applying these DFT methods, researchers could gain a detailed map of the electronic landscape of this compound, explaining its structural stability and reactivity. scilit.com

Ab initio methods, Latin for "from the beginning," are a class of quantum chemistry methods that are based on first principles without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer higher accuracy than DFT for certain properties, albeit at a significantly greater computational expense.

For a complex like this compound, high-accuracy ab initio calculations would be computationally demanding. However, they could be employed for smaller, representative fragments of the polymeric structure to benchmark the accuracy of DFT results or to obtain highly accurate data on specific interactions, such as the bismuth-oxygen (B8504807) bond strength. While no specific ab initio studies on this compound were found, the general methodology is well-established in computational chemistry for providing gold-standard reference data. numberanalytics.com

Molecular Dynamics Simulations for Solution Behavior and Intermolecular Interactions

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. numberanalytics.comrsc.org An MD simulation of this compound in an aqueous environment would provide critical insights into its behavior in solution, which is particularly relevant to its historical use in medicine. rsc.orgmdpi.com

Using a force field to define the interactions between atoms, MD simulations can track the trajectories of thousands of particles. For metal complexes, the development of an accurate force field that correctly describes the metal-ligand interactions is a key challenge. mdpi.com

Key insights from potential MD simulations of this compound would include:

Solvation Structure: Determining how water molecules arrange around the bismuth and sodium ions and the tartrate ligand, forming hydration shells. rsc.org

Ion Pairing: Investigating the association and dissociation dynamics of sodium ions from the bismuth-tartrate complex.

Complex Stability: Observing the structural integrity of the bismuth-tartrate coordination sphere in solution over nanoseconds of simulation time.

Transport Properties: Calculating diffusion coefficients, which relate to the mobility of the complex in a solution.

Studies on other metal-ion solutions have successfully used MD to characterize hydration shells and the influence of counterions on the local environment, providing a blueprint for how such studies could illuminate the solution chemistry of this compound. rsc.org

Computational Modeling of Crystal Packing and Intermolecular Forces

The solid-state structure of this compound is likely a coordination polymer. mdpi.com Understanding how these polymeric chains pack together in a crystal lattice is crucial for explaining its macroscopic properties, such as solubility and stability. Computational modeling can be used to analyze the crystal structure, which would typically be first determined experimentally via X-ray diffraction. researchgate.net

Computational analysis of the crystal packing would focus on identifying and quantifying the non-covalent interactions that hold the structure together. These can include:

Hydrogen Bonds: Between tartrate hydroxyl groups, coordinated water molecules, and carboxylate oxygens.

Ionic Interactions: Between sodium cations and the negatively charged bismuth-tartrate framework.

By analyzing the crystal structure of related tartrate complexes, such as copper tartrates, it is evident that the tartrate ligand can act as a versatile bridging unit, leading to the formation of 1D, 2D, or 3D networks. mdpi.com Computational models can calculate the lattice energy, providing a measure of the thermodynamic stability of the crystal structure.

Prediction of Spectroscopic Signatures via Computational Methods

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. By simulating the interaction of molecules with electromagnetic radiation, it is possible to generate theoretical spectra that can aid in the characterization of new compounds or the interpretation of experimental results. mpg.de

Table 2: Computationally Predictable Spectra for this compound

| Spectroscopic Technique | Computational Method | Information Gained |

|---|---|---|

| Infrared (IR) and Raman Spectroscopy | DFT frequency calculations | Provides information on vibrational modes, confirming the presence of specific functional groups (C-O, O-H, C-C) and the Bi-O coordination. mpg.de |

| UV-Vis Spectroscopy | Time-Dependent DFT (TD-DFT) | Predicts electronic transitions, helping to understand the color and photophysical properties of the complex. researchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | DFT with GIAO (Gauge-Including Atomic Orbital) method | Predicts chemical shifts (e.g., ¹³C, ¹H), which are highly sensitive to the chemical environment and coordination of the tartrate ligand. researchgate.net |

For example, theoretical calculations of vibrational spectra for bismuth carbide clusters have been used to identify features that permit clear characterization of different structural isomers. mpg.de Similar methods applied to this compound would be invaluable for correlating its structure with its spectroscopic fingerprints.

Conformational Analysis of Tartrate Ligands and Bismuth Complexes

Computational conformational analysis involves systematically exploring the potential energy surface of the molecule to find stable, low-energy conformations. taltech.ee This can be achieved through various methods, including systematic grid searches or stochastic methods like Monte Carlo simulations, followed by geometry optimization using DFT.

For a metal-tartrate complex, this analysis would reveal:

The preferred chelation mode of the tartrate ligand (i.e., which oxygen atoms are involved in bonding to bismuth).

The puckering of the chelate rings formed upon coordination.

The relative energies of different possible conformers, indicating which are most likely to exist at a given temperature.

A study on a titanium tartrate complex highlighted the challenges and importance of conformational analysis for accurately modeling transition metal compounds. taltech.ee A similar approach for this compound would be essential for a complete understanding of its stereochemistry and the structural basis of its properties.

Advanced Non Clinical Applications and Materials Science Aspects

Precursor Chemistry for Bismuth-Containing Functional Materials

Bismuth tartrate compounds are extensively explored as precursors for synthesizing various bismuth-based functional materials. urfu.ru Their thermal decomposition (thermolysis) in controlled atmospheres is a versatile method for producing fine crystalline and nanodispersed powders of metals and their oxides. urfu.ru The use of bismuth tartrate as a starting material is advantageous for creating high-purity compounds and offers a route to materials that might be difficult to synthesize otherwise.

Bismuth(III) oxide (Bi₂O₃) is a significant metal oxide semiconductor with excellent optical and electrical properties, including a wide bandgap, high refractive index, and notable photoconductivity. researchgate.net Bismuth tartrates are effective precursors for the synthesis of specific polymorphs of Bi₂O₃, particularly the monoclinic (α) and tetragonal (β) phases.

The thermal treatment of bismuth tartrate precursors under specific conditions dictates the final oxide phase. For instance, the oxidative thermolysis of a BiC₄H₃O₆·H₂O precursor at 280°C for 6 hours has been shown to produce fine-crystalline powders of the tetragonal β-Bi₂O₃ modification with uniform particle size. urfu.ru Research has demonstrated that the thermolysis of bismuth tartrate often proceeds through an intermediate bismuth oxocarbonate ((BiO)₂CO₃) stage before forming the final oxide. urfu.ruurfu.ru

The temperature of thermolysis is a critical parameter. At temperatures between 270–300°C, the tetragonal β-Bi₂O₃ is typically the target product. researchgate.net If the temperature is increased further, a phase transition from β-Bi₂O₃ to the monoclinic α-Bi₂O₃ occurs. researchgate.net For example, heating a specific two-dimensional coordination polymer of bismuth tartrate at 500°C for 3 hours was used to obtain nanoparticles of the monoclinic α-Bi₂O₃ modification. researchgate.net The choice of the specific bismuth tartrate precursor and the annealing temperature allows for the selective synthesis of these important bismuth oxide phases. urfu.ruresearchgate.net

Table 1: Synthesis of Bismuth Oxides from Bismuth Tartrate Precursors

| Precursor Compound | Treatment Method | Temperature | Duration | Resulting Product(s) | Reference(s) |

|---|---|---|---|---|---|

| BiC₄H₃O₆·H₂O | Oxidative Thermolysis | 280°C | 6 hours | Fine-crystalline tetragonal β-Bi₂O₃ | urfu.ru |

| [Bi(NO₃)(C₄H₄O₆)]·3H₂O | Thermolysis in air | 300°C | 6 hours | Mixture of β-Bi₂O₃ and (BiO)₂CO₃ | urfu.ru |

| {[Bi(μ-C₄H₄O₆)(NO₃)(H₂O)]–4H₂O}∞ | Heating | 500°C | 3 hours | Monoclinic α-Bi₂O₃ nanoparticles | researchgate.net |

Bismuth sulfide (B99878) (Bi₂S₃) is a semiconductor material with a direct band gap of approximately 1.3 eV, making it suitable for applications in photovoltaics and photodiode arrays. nju.edu.cn Sodium tartrate plays a crucial role as a complexing agent in the synthesis of Bi₂S₃ nanomaterials, particularly nanorods. nju.edu.cnacs.org

In a common sonochemical method, an aqueous solution containing a bismuth salt (like bismuth nitrate) and a sulfur source (such as sodium thiosulfate (B1220275) or thioacetamide) is irradiated with high-intensity ultrasound. nju.edu.cnnju.edu.cn The presence of sodium tartrate as a complexing agent in the reaction mixture influences the growth, diameter, and length of the resulting Bi₂S₃ nanorods. nju.edu.cnacs.orgscribd.com This method is considered convenient, mild, and environmentally friendly for preparing high-purity, well-crystallized Bi₂S₃ nanorods with uniform shapes. nju.edu.cnnju.edu.cn The specific dimensions of the nanorods can be controlled by varying the complexing agent used. royalsocietypublishing.org For instance, nanorods synthesized with sodium tartrate as the chelator were found to have diameters of 20 nm and lengths of 200 nm. royalsocietypublishing.org

The utility of tartrate-based chemistry extends to the synthesis of other complex bismuth-containing materials. For example, bismuth ditartrate trihydrate, [Bi(C₄H₄O₆)(C₄H₅O₆)] · 3H₂O, can be synthesized by treating bismuth oxohydroxonitrate with a tartaric acid solution. sibran.ru This highlights the role of tartaric acid in creating specific bismuth coordination compounds that can serve as building blocks for more complex structures.

Furthermore, tartrate compounds are used as precursors in the synthesis of bimetallic alloys. In one study, potassium antimony tartrate was used alongside bismuth citrate (B86180) to create bismuth-antimony (Bi-Sb) alloys embedded within a porous carbon matrix. mdpi.com Through a simple pyrolysis method, the precursors decompose, releasing gases to form the carbon framework while the metals are alloyed and trapped within it as fine nanoparticles. mdpi.com This method prevents the aggregation of the alloy particles and demonstrates the versatility of tartrate precursors in creating advanced composite materials. mdpi.com

Role in Electrocatalysis and Photocatalysis

Materials derived from sodium bismuth tartrate precursors exhibit significant potential in catalysis, particularly in electrocatalytic and photocatalytic applications. The structure and composition of the final material, which can be precisely controlled through the precursor chemistry, are key to its catalytic performance.

Bismuth-based materials synthesized using tartaric acid have emerged as advanced catalysts for the electrocatalytic production of hydrogen peroxide (H₂O₂). rsc.org Hydrogen peroxide is a valuable chemical, and its electrochemical synthesis from air and water is a greener alternative to the traditional energy-intensive anthraquinone (B42736) process. dicp.ac.cn

Research has shown that by carefully controlling the alkalinity (the molar ratio of sodium hydroxide (B78521) to bismuth nitrate) during the synthesis from bismuth-tartrate complex intermediates, a variety of bismuth-based materials, including metallic, (oxy)hydroxide, and oxide structures, can be produced. rsc.org These materials have demonstrated high selectivity for the two-electron oxygen reduction reaction (ORR) to produce H₂O₂. rsc.org

Table 2: Electrocatalytic H₂O₂ Production by Tartrate-Derived Bismuth Materials

| Molar Ratio (R = [NaOH]/[Bi(NO₃)₃]) | Selectivity for H₂O₂ (in 0.1 M KOH) | Selectivity for H₂O₂ (in 1 M KOH) | H₂O₂ Production Rate (in 1 M KOH, over 2h) | Faradaic Efficiency (in 1 M KOH) | Reference |

|---|---|---|---|---|---|

| 0 | 77% | - | - | - | rsc.org |

| 12 | 88% | 90% | 44 ± 3 mol kg⁻¹ cm⁻² | 62 ± 5% | rsc.org |

The results indicate that materials synthesized at higher alkalinity (R=30) are among the most effective known catalysts for reducing oxygen to hydrogen peroxide, achieving a selectivity of 96% and a Faradaic efficiency of 92 ± 4% in 1 M KOH. rsc.org This work highlights how precursor chemistry regulated by tartaric acid can be used to engineer novel and highly efficient electrocatalysts. rsc.org

Bismuth-based semiconductor materials, often synthesized from precursors like tartrates, are widely investigated as photocatalysts for environmental remediation. beilstein-journals.orgsemanticscholar.org Photocatalysis is an advanced oxidation process that uses light to generate highly reactive oxygen species (ROS), such as hydroxyl radicals, which can degrade persistent organic pollutants in water. beilstein-journals.orgnih.gov

Materials like bismuth oxides (Bi₂O₃), bismuth tungstate (B81510) (Bi₂WO₆), and bismuth sulfide (Bi₂S₃) have narrow bandgaps that allow them to be activated by visible light, which constitutes a significant portion of the solar spectrum. beilstein-journals.orgrsc.org The unique electronic structure of bismuth-based materials, featuring a valence band of hybridized O 2p and Bi 6s orbitals, enhances the mobility of photogenerated charge carriers and improves photocatalytic activity compared to traditional photocatalysts like TiO₂. beilstein-journals.orgsemanticscholar.org

The synthesis method, which can involve tartrate precursors, influences the morphology, crystal structure, and surface area of the photocatalyst, all of which are critical for its efficiency. researchgate.netroyalsocietypublishing.org For example, Bi₂O₃ nanostructures prepared via methods that may use tartrate-related precursors have shown excellent visible-light-driven photocatalytic performance in the degradation of organic dyes and other pollutants. rsc.org The use of bismuth tartrate as a precursor allows for the creation of these advanced photocatalytic materials for water purification. royalsocietypublishing.orgnih.gov

Utilization as Chemical Reagents in Non-Biological Synthetic Processes

This compound serves as a versatile precursor and reagent in a variety of non-biological synthetic applications, extending its utility beyond its historical medicinal uses. Its unique chemical properties, stemming from the coordination of bismuth by the tartrate ligand, enable its use in the synthesis of advanced materials and as a catalyst in organic transformations.

In the realm of materials science, this compound is a valuable precursor for creating bismuth-based materials with desirable electronic and optical properties. smolecule.com Researchers are actively exploring its potential in synthesizing materials with high conductivity and specific optical characteristics. smolecule.com The compound's solubility in water makes it a convenient starting material for the preparation of various bismuth compounds, including oxides and other salts. cymitquimica.com The synthesis process often involves the reaction of a bismuth salt, such as bismuth nitrate (B79036), with tartaric acid in the presence of a sodium source like sodium hydroxide. smolecule.comgoogle.com The precise control of pH during this synthesis is critical, as it influences the formation of different bismuth-tartrate complex intermediates, which in turn dictates the structure and properties of the final material. rsc.org

One notable application is in the production of bismuth oxide (Bi₂O₃), a material with significant industrial applications, including in the manufacturing of optical glasses and pigments. researchgate.net The thermal decomposition (thermolysis) of bismuth tartrates, including the sodium salt, offers a pathway to produce fine-crystal powders of different bismuth oxide polymorphs. researchgate.net For instance, the oxidative thermolysis of specific bismuth tartrate precursors has been shown to yield the tetragonal β-Bi₂O₃ modification with uniform particle size. researchgate.net

Furthermore, the coordination chemistry of bismuth-tartrate complexes is being harnessed to engineer advanced catalytic materials. rsc.org By carefully controlling the alkalinity (the molar ratio of sodium hydroxide to bismuth nitrate) during synthesis, a variety of bismuth-based materials can be produced. rsc.org These materials, which can be composed of metallic bismuth, (oxy)hydroxides, or oxides, exhibit promising catalytic activity. rsc.org A significant area of research is their use in the electrocatalytic production of hydrogen peroxide from oxygen. rsc.org The selectivity of this process is highly dependent on the synthesis conditions of the bismuth-based catalyst. rsc.org

Beyond its role as a precursor, this compound and related bismuth compounds are also being investigated as catalysts in organic synthesis. Bismuth(III) salts, in general, have been shown to catalyze various organic reactions, such as the hydration of terminal alkynes to produce methyl ketones. acs.org While this specific study focused on other bismuth salts like bismuth(III) nitrate and bismuth(III) triflate due to their catalytic efficiency, it highlights the potential of bismuth compounds as relatively inexpensive and less toxic catalysts compared to some precious metal catalysts. acs.org The catalytic activity of elemental bismuth powder, likely due to surface oxide layers, has also been observed. acs.org

The table below summarizes key research findings on the non-biological synthetic applications of this compound and related compounds.

| Application Area | Specific Use | Key Findings |

| Materials Synthesis | Precursor for bismuth-based materials | Serves as a precursor for materials with high conductivity and specific optical characteristics. smolecule.com |

| Precursor for bismuth oxide (Bi₂O₃) | Thermal decomposition of bismuth tartrates yields fine-crystal powders of β-Bi₂O₃. researchgate.net Used in the production of optical glasses and pigments. | |

| Catalysis | Electrocatalytic production of hydrogen peroxide | Bismuth-based materials derived from tartrate complexes show high selectivity for the oxygen-to-hydrogen peroxide reduction. rsc.org |

| Catalyst in organic synthesis | Bismuth(III) salts are effective catalysts for reactions like the hydration of terminal alkynes. acs.org |

The versatility of this compound as a chemical reagent is rooted in its ability to form stable, soluble complexes that can be readily transformed into other valuable bismuth compounds and materials. Its application in non-biological synthesis represents a growing field of research with the potential to contribute to the development of advanced materials and sustainable chemical processes.

Analytical Methodologies for Determination and Quantification in Chemical Research

Chromatographic Separation Methods (e.g., HPLC, Ion Chromatography)

Chromatographic techniques are powerful tools for separating and quantifying the individual ionic components of sodium bismuth tartrate, namely the sodium cation and the tartrate anion.

High-Performance Liquid Chromatography (HPLC), particularly with specialized columns and detectors, can be applied. For instance, Hydrophilic Interaction Liquid Chromatography (HILIC) is suitable for separating polar and ionic species. Coupled with an Evaporative Light Scattering Detector (ELSD), HILIC can quantify inorganic counterions like sodium. lcms.cz This approach allows for the separation of the salt counterion from the primary substance. lcms.cz Reversed-phase HPLC (RP-HPLC) has also been developed for determining inorganic salts like sodium bisulfite, demonstrating the technique's versatility for analyzing inorganic ions in pharmaceutical contexts. nih.gov

Ion chromatography is another key technique for this purpose. A sample of dissolved this compound can be passed through a strongly acidic ion-exchange resin column. nihs.go.jp This allows for the separation of cations and anions. The separated sodium and tartrate ions can then be quantified using a conductivity detector. This method provides a direct measure of the molar ratio of the ionic constituents in the compound.

Electrochemical Detection and Voltammetric Approaches (e.g., Polarography)

Electrochemical methods offer high sensitivity for the determination of both bismuth and tartrate. These techniques measure the electrical response (current or potential) of the species as they undergo oxidation or reduction at an electrode surface.

For the tartrate component, voltammetric methods using chemically modified electrodes have been developed. For example, a glassy carbon electrode modified with polyaniline/Ba bismuthate nanobelts has shown good electro-catalytic performance for the detection of tartaric acid. electrochemsci.org The electrochemical process at such modified electrodes is often adsorption-controlled, providing high sensitivity. electrochemsci.org

For the bismuth component, Anodic Stripping Voltammetry (ASV) is a highly effective trace analysis technique. Bismuth electrodes themselves have emerged as a viable, less toxic alternative to mercury electrodes for stripping analysis. mdpi.com The process involves pre-concentrating Bi(III) onto the working electrode surface by reducing it to metallic bismuth at a negative potential. The potential is then scanned in the positive direction, which strips the deposited bismuth back into the solution, generating a current peak whose height or area is proportional to the concentration.

Additionally, the titrimetric determination of bismuth can be performed with an amperometric endpoint detection. publications.gc.ca In this method, the bismuth solution is titrated with a chelating agent like EDTA, and the endpoint is detected by monitoring the change in current at a rotating platinum electrode held at a specific potential (e.g., +1.2 volts vs. SCE). publications.gc.ca Electrolytic methods with controlled cathode potential have also been used to separate and determine bismuth from solutions containing tartrate. osti.gov

Atomic Spectrometry for Bismuth Content (e.g., ICP-AES, AAS)

Atomic spectrometry techniques are the methods of choice for the accurate and precise determination of the total bismuth content in this compound. These methods quantify elements by measuring the absorption or emission of light by free atoms in the gaseous state.

Electrothermal Atomic Absorption Spectrometry (ETAAS), also known as Graphite (B72142) Furnace AAS (GFAAS), is a highly sensitive method for determining bismuth, capable of detecting concentrations as low as nanograms per gram. nih.gov The method involves placing a small amount of the sample digest into a graphite tube, which is then heated in a programmed sequence to dry, ash, and finally atomize the sample. A matrix modifier, such as platinum, is often used to decrease the volatility of bismuth during the heating process, ensuring accurate atomization and measurement. nih.gov

Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) is another powerful technique. In ICP-AES, the sample solution is introduced into a high-temperature argon plasma, which excites the bismuth atoms. As the excited atoms return to their ground state, they emit light at characteristic wavelengths. The intensity of this emitted light is directly proportional to the concentration of bismuth in the sample.

Table 2: Key Parameters for ETAAS Determination of Bismuth

| Parameter | Description | Example | Reference |

|---|---|---|---|

| Technique | Electrothermal Atomic Absorption Spectrometry | For Bi in biological tissue | nih.gov |

| Matrix Modifier | Used to stabilize the analyte during heating | Platinum | nih.gov |

| Detection Limit | Lowest concentration that can be reliably detected | As low as 25 ng/g | nih.gov |

| Furnace Program | Controlled heating sequence for sample processing | Includes drying, ashing, and atomization steps with a gas stop for sensitivity enhancement | nih.gov |

Gravimetric and Titrimetric Methods for Purity Assessment and Quantitative Analysis

Classical gravimetric and titrimetric methods provide robust and accurate means for purity assessment and quantitative analysis of bismuth in this compound. These methods are often used as primary or reference techniques.

Gravimetric Analysis Gravimetric analysis involves the precipitation of the analyte from solution as an insoluble compound, which is then filtered, dried, and weighed. For bismuth, a common method is its precipitation as bismuth phosphate (B84403) (BiPO₄) by adding sodium phosphate to an acidic solution of the sample. researchgate.net The resulting precipitate is stable and has a well-defined composition, allowing for accurate calculation of the bismuth content from its mass. Another gravimetric reagent is piperidine-l-carbodithioate, which quantitatively precipitates bismuth in a pH range of 3.0 to 5.8. niscpr.res.in In this procedure, tartrate can be added as a masking agent to prevent interference from other cations. niscpr.res.in

Titrimetric Analysis Titrimetric methods, particularly complexometric titrations, are frequently used. The most common approach is the titration of Bi(III) with a standard solution of ethylenediaminetetraacetic acid (EDTA). publications.gc.ca The reaction must be performed in an acidic solution (pH 1.5-2.0) to ensure the quantitative formation of the Bi-EDTA complex and to prevent the precipitation of bismuth hydroxide (B78521). publications.gc.caurfu.ru

The endpoint of the titration can be detected using a metallochromic indicator, such as xylenol orange, which changes color from the red of the Bi-indicator complex to the yellow of the free indicator at the equivalence point. publications.gc.caurfu.ru Alternatively, an instrumental endpoint, such as an amperometric endpoint, can be used for greater precision. publications.gc.ca

Table 3: Comparison of Titrimetric Methods for Bismuth Determination

| Titrant | Indicator/Endpoint Detection | pH | Key Features | Reference |

|---|---|---|---|---|

| EDTA | Xylenol Orange (visual) | 1.5 - 2.0 | Standard method; interference from Al³⁺ can occur. | publications.gc.caurfu.ru |

| EDTA | Amperometric (rotating platinum electrode) | ~0.25 M Nitric Acid | Instrumental endpoint; not affected by Al³⁺ but sensitive to Fe³⁺ and ascorbic acid. | publications.gc.ca |

Future Research Directions and Emerging Avenues in Sodium Bismuth Tartrate Chemistry

Exploration of Novel Synthetic Pathways for Tailored Properties

Future research will increasingly focus on moving beyond traditional precipitation methods to more sophisticated synthetic routes that offer precise control over the physicochemical properties of sodium bismuth tartrate and its derivatives. Methodologies such as sonochemical and hydrothermal synthesis are promising for controlling particle size, morphology, and crystallinity. For instance, the sonochemical synthesis of bismuth sulfide (B99878) nanorods has demonstrated that the use of sodium tartrate as a complexing agent can influence the dimensions of the resulting nanostructures acs.org. This principle can be extended to the direct synthesis of this compound nanomaterials with specific aspect ratios for targeted applications.

Hydrothermal and solvothermal techniques, which have been successfully employed for producing other bismuth compounds like sodium bismuth titanate, offer another avenue for creating crystalline this compound with controlled morphologies . The choice of solvent, temperature, and pressure in these methods can significantly impact the final product's characteristics.

Furthermore, a key area of future investigation lies in the "green" synthesis of bismuth tartrate compounds. Utilizing tartaric acid, an environmentally benign organic compound, research has shown that careful control of alkalinity during synthesis can lead to a variety of bismuth-based materials researchgate.net. This approach not only aligns with the principles of sustainable chemistry but also provides a pathway to a diverse library of materials from bismuth-tartrate intermediates rsc.org. The development of synthetic routes that minimize waste and avoid hazardous substances is a primary goal in the sustainable production of these compounds .

Deeper Elucidation of Structure-Reactivity Relationships and Reaction Mechanisms

A more profound understanding of the relationship between the structure of this compound and its chemical reactivity is crucial for its rational design in various applications. Future studies will aim to elucidate the intricate details of its coordination chemistry and reaction mechanisms. Potentiometric studies have begun to map out the formation of various bismuth tartrate complexes in solution, providing foundational data on their stability and speciation under different conditions nih.gov.

The mechanism of action of bismuth compounds, in general, is an active area of research. For bismuth tartrate, it is understood that its biological activity involves interaction with thiol groups in bacterial proteins, leading to the disruption of cellular functions patsnap.com. It is also thought to inhibit inflammatory cytokines and stabilize mucosal barriers in the gastrointestinal tract patsnap.com. Future research will likely employ advanced spectroscopic and computational methods to probe these interactions at a molecular level. Understanding how the coordination environment of the bismuth ion in the tartrate complex influences its interaction with biological targets will be key to developing more effective antimicrobial and therapeutic agents nih.gov.

Investigations into the catalytic activity of this compound and its derivatives are also a promising frontier. By systematically modifying the structure of the bismuth tartrate complex, it may be possible to tune its reactivity for specific catalytic transformations. Elucidating the mechanisms of these catalytic processes will be essential for optimizing catalyst performance.

Development of Advanced Bismuth Tartrate-Based Materials with Tunable Functionalities